beta,gamma-Metilenoguanosina 5/'-trifosfato sal de sodio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

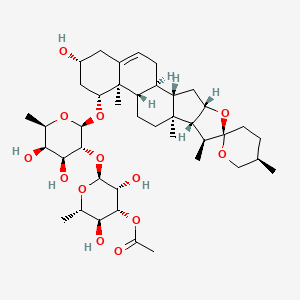

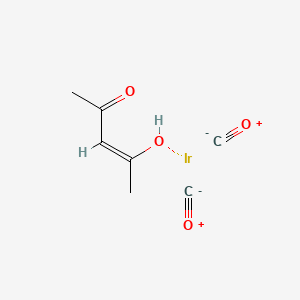

Beta,gamma-Methyleneguanosine 5/'-triphosphate sodium salt: is a non-hydrolyzable analog of guanosine triphosphate (GTP). This compound is widely used in biochemical research due to its ability to mimic GTP while being resistant to hydrolysis. It is particularly useful in studies involving GTP-binding proteins and GTPase activities .

Aplicaciones Científicas De Investigación

Beta,gamma-Methyleneguanosine 5/'-triphosphate sodium salt is extensively used in scientific research, particularly in the fields of biochemistry and molecular biology. Some of its applications include:

Mecanismo De Acción

Target of Action

Beta, Gamma-Methyleneguanosine 5’-Triphosphate Sodium Salt, also known as GMPPCP, is primarily targeted towards GTPases . GTPases are a large family of enzymes that can bind and hydrolyze guanosine triphosphate (GTP). They are involved in various cellular processes including protein synthesis, cell signaling, and transport .

Mode of Action

GMPPCP acts as a non-hydrolyzable analog of GTP . It mimics GTP and binds to GTPases, but unlike GTP, it is resistant to hydrolysis . This allows GMPPCP to remain bound to the GTPase, thereby stabilizing it in an active state and influencing the downstream signaling pathways .

Biochemical Pathways

By binding to GTPases and maintaining them in an active state, GMPPCP influences various biochemical pathways. These include pathways involved in cell signaling and protein synthesis . The exact downstream effects can vary depending on the specific GTPase and cellular context.

Pharmacokinetics

It is soluble in water, suggesting it could be readily absorbed and distributed in the body .

Result of Action

The binding of GMPPCP to GTPases results in the activation of these enzymes and the subsequent alteration of cell signaling pathways. This can lead to notable changes in cell proliferation, differentiation, and migration .

Análisis Bioquímico

Biochemical Properties

Beta,gamma-Methyleneguanosine 5/'-triphosphate sodium salt: plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, primarily those involved in GTP-binding and hydrolysis. For instance, it is known to modulate G proteins, which are essential for cell signaling, protein synthesis, and other metabolic processes . The compound’s non-hydrolyzable nature allows it to bind to GTPases without being broken down, thereby stabilizing the GTP-bound state and facilitating the study of GTPase functions .

Cellular Effects

Beta,gamma-Methyleneguanosine 5/'-triphosphate sodium salt: influences various cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism. It activates GTPases, leading to significant changes in cell proliferation, differentiation, and migration . Additionally, it has been used to study the effects of GTP-binding on cellular functions, providing insights into the mechanisms of cell signaling and metabolic regulation .

Molecular Mechanism

The molecular mechanism of beta,gamma-Methyleneguanosine 5/'-triphosphate sodium salt involves its binding interactions with GTPases and other GTP-binding proteins. By mimicking GTP, it binds to the active sites of these proteins, inhibiting or activating their functions. This interaction can lead to changes in gene expression and enzyme activity, providing a deeper understanding of the molecular basis of GTPase-mediated processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of beta,gamma-Methyleneguanosine 5/'-triphosphate sodium salt can change over time. The compound is stable under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that it can have lasting effects on cellular functions, including sustained activation or inhibition of GTPases . These temporal effects are crucial for understanding the compound’s long-term impact on biochemical and cellular processes.

Dosage Effects in Animal Models

The effects of beta,gamma-Methyleneguanosine 5/'-triphosphate sodium salt vary with different dosages in animal models. At lower doses, it can effectively modulate GTPase activity without causing adverse effects. At higher doses, it may exhibit toxic effects, including disruptions in cellular metabolism and signaling pathways . Understanding these dosage effects is essential for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

Beta,gamma-Methyleneguanosine 5/'-triphosphate sodium salt: is involved in several metabolic pathways, particularly those related to GTP-binding and hydrolysis. It interacts with enzymes and cofactors that regulate these pathways, affecting metabolic flux and metabolite levels

Transport and Distribution

Within cells and tissues, beta,gamma-Methyleneguanosine 5/'-triphosphate sodium salt is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its activity and function . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s use in biochemical and cellular studies.

Subcellular Localization

The subcellular localization of beta,gamma-Methyleneguanosine 5/'-triphosphate sodium salt is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its effects on cellular functions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of beta,gamma-Methyleneguanosine 5'-triphosphate sodium salt involves the chemical modification of guanosine triphosphateThis modification is achieved through a series of chemical reactions involving phosphorylating agents and protective groups to ensure the selective formation of the desired product .

Industrial Production Methods: : Industrial production of beta,gamma-Methyleneguanosine 5'-triphosphate sodium salt follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .

Análisis De Reacciones Químicas

Types of Reactions: : Beta,gamma-Methyleneguanosine 5/'-triphosphate sodium salt primarily undergoes reactions typical of nucleotides, such as binding to proteins and participating in enzymatic processes. It does not undergo hydrolysis due to the presence of the methylene group, making it stable under conditions where GTP would normally be hydrolyzed .

Common Reagents and Conditions: : Common reagents used in reactions involving this compound include various enzymes like GTPases, which facilitate the binding and study of the compound. The conditions typically involve aqueous solutions at physiological pH and temperature .

Major Products: : The major products formed from reactions involving beta,gamma-Methyleneguanosine 5'-triphosphate sodium salt are usually complexes with proteins or other biomolecules. These complexes are studied to understand the role of GTP-binding proteins in cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

Guanosine 5/'-diphosphate sodium salt: Another nucleotide analog used in similar studies but lacks the methylene group, making it susceptible to hydrolysis.

Adenosine 5/'-triphosphate sodium salt: A similar compound used to study ATP-binding proteins and enzymes.

Guanosine 5/'- [beta,gamma-imido]triphosphate trisodium salt hydrate: Another non-hydrolyzable analog of GTP used in biochemical research.

Uniqueness: : Beta,gamma-Methyleneguanosine 5/'-triphosphate sodium salt is unique due to its non-hydrolyzable nature, which allows for prolonged studies of GTP-binding proteins without the interference of hydrolysis. This stability makes it a valuable tool in biochemical and molecular biology research .

Propiedades

InChI |

InChI=1S/C11H18N5O13P3.Na/c12-11-14-8-5(9(19)15-11)13-2-16(8)10-7(18)6(17)4(28-10)1-27-32(25,26)29-31(23,24)3-30(20,21)22;/h2,4,6-7,10,17-18H,1,3H2,(H,23,24)(H,25,26)(H2,20,21,22)(H3,12,14,15,19); |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCIJVWLZVQKJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N=C(NC2=O)N.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N5NaO13P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585221 |

Source

|

| Record name | PUBCHEM_16219647 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10470-57-2 |

Source

|

| Record name | PUBCHEM_16219647 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-](/img/structure/B1143565.png)